(E,Z)-Epalrestat Methyl Ester is a derivative of Epalrestat, which is recognized as an aldose reductase inhibitor primarily utilized in managing diabetic neuropathy. The methyl ester form enhances the compound's solubility and bioavailability, making it more effective for pharmaceutical applications. This compound is classified under the category of organic compounds and specifically falls within the realm of medicinal chemistry due to its therapeutic implications in diabetes treatment and complications related to it.
The synthesis of (E,Z)-Epalrestat Methyl Ester can be achieved through the esterification of Epalrestat with methanol. This reaction typically employs a strong acid catalyst, such as sulfuric acid, to facilitate the conversion of the carboxylic acid group of Epalrestat into an ester group. The process is conducted under reflux conditions, ensuring complete conversion and maximizing yield.
In industrial settings, continuous flow reactors may be utilized to optimize reaction conditions and improve efficiency. Advanced purification techniques, including recrystallization and chromatography, are essential for obtaining high-purity products suitable for pharmaceutical use.
The molecular structure of (E,Z)-Epalrestat Methyl Ester can be described by its chemical formula, which is derived from its parent compound, Epalrestat. The structure includes a thiazolidine ring with various substituents that contribute to its biological activity.
The stereochemistry of the compound is critical for its biological activity, as the (E,Z) configuration influences its interaction with biological targets.
(E,Z)-Epalrestat Methyl Ester undergoes several notable chemical reactions:
The mechanism of action for (E,Z)-Epalrestat Methyl Ester primarily involves its role as an aldose reductase inhibitor. By inhibiting this enzyme, it reduces the conversion of glucose to sorbitol via the polyol pathway. This action helps in lowering sorbitol levels in tissues, which is crucial in preventing diabetic complications such as neuropathy.
The inhibition leads to a shift in glucose metabolism away from the polyol pathway towards pathways that produce beneficial metabolites like glucose-1,6-bisphosphate. This shift can enhance cellular energy levels and reduce osmotic stress on cells .
(E,Z)-Epalrestat Methyl Ester exhibits several physical and chemical properties:
These properties make it suitable for formulation in various pharmaceutical preparations aimed at improving bioavailability and therapeutic efficacy .
(E,Z)-Epalrestat Methyl Ester has several significant applications:
(E,Z)-Epalrestat Methyl Ester (chemical name: methyl 2-[(5Z)-5-[(E)-2-methyl-3-phenylallylidene]-4-oxo-2-thioxo-thiazolidin-3-yl]acetate) is a semi-synthetic derivative of the aldose reductase inhibitor epalrestat. Its molecular formula is C₁₆H₁₅NO₃S₂, with a molecular weight of 333.43 g/mol [2] [9]. The compound features three critical structural elements:
The E,Z stereochemistry arises from the spatial orientation around the C=C bonds:
Table 1: Key Molecular Identifiers
Property | Value |
---|---|
CAS Registry Number | 682775-70-8 |
IUPAC Name | methyl 2-[(5Z)-5-[(E)-2-methyl-3-phenylallylidene]-4-oxo-2-thioxo-thiazolidin-3-yl]acetate |
Molecular Formula | C₁₆H₁₅NO₃S₂ |
Molecular Weight | 333.43 g/mol |
SMILES | COC(=O)CN1C(=S)SC(=CC(=Cc2ccccc2)C)C1=O |
InChIKey | JVHXZNDPQKQKQJ-ACLHHXGFSA-N |
The stereochemistry of epalrestat derivatives significantly influences their physicochemical behavior:
Structural Differences
Thermodynamic Stability
Density functional theory (DFT) calculations reveal:
Photochemical Behavior
Table 2: Structural and Energetic Comparison of Isomers
Property | (E,Z)-Isomer | (Z,Z)-Isomer |
---|---|---|
Configuration | E at C2-C3, Z at C1-C2 | Z at both C1-C2 and C2-C3 |
Dihedral Angle (C1-C2-C3-C4) | 178° (near-planar) | 142° (non-planar) |
Relative Energy | 0 kcal/mol (reference) | +6.5 kcal/mol |
Photoisomerization Rate | <5% after 24h (UV light) | >90% after 24h (UV light) |
X-ray Powder Diffraction (XRPD)
(E,Z)-Epalrestat Methyl Ester crystallizes in a monoclinic space group (P2₁/c). Key XRPD reflections include [10]:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) assignments [8] [9]:
¹³C NMR confirms the ester carbonyl at δ 169.8 ppm and the rhodanine C4 carbonyl at δ 192.1 ppm [9].
Table 3: Characteristic NMR Chemical Shifts
Proton/Carbon Site | δ (ppm), Multiplicity | Assignment |
---|---|---|
COOCH₃ | 3.72 (s) | Methyl ester protons |
CH₃ (C3) | 2.41 (d, J=1.2 Hz) | Methylidene group |
H-C1 | 6.58 (d, J=12.0 Hz) | Diene proton (Z-configured) |
H-C2 | 6.92 (d, J=12.0 Hz) | Diene proton (E-configured) |
Rhodanine C4 | 192.1 | Carbonyl carbon |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key vibrational bands [8] [10]:
Thermal Analysis
Table 4: Spectroscopic and Thermal Signatures
Technique | Key Features | Interpretation |
---|---|---|
XRPD | Peaks at 7.2°, 14.8°, 25.3° | Monoclinic crystal system |
¹H NMR | δ 6.58 (d), 6.92 (d) | (E,Z)-diene configuration |
FT-IR | 1725 cm⁻¹, 1698 cm⁻¹, 1215 cm⁻¹ | Ester/rhodanine carbonyls, C=S |
DSC/TGA | Mp: 210–212°C; Dec: >215°C | Thermal stability |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8